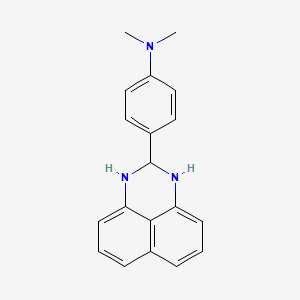

4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline

Description

4-(2,3-Dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline is a heterocyclic compound featuring a 1H-perimidine core fused with a dimethylaniline moiety. The perimidine ring system is characterized by a bicyclic structure with two nitrogen atoms, which imparts unique electronic and steric properties.

Properties

IUPAC Name |

4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3/c1-22(2)15-11-9-14(10-12-15)19-20-16-7-3-5-13-6-4-8-17(21-19)18(13)16/h3-12,19-21H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGIQKWAJFYEHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997486 | |

| Record name | 4-(2,3-Dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671459 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

76139-80-5 | |

| Record name | NSC83714 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,3-Dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline typically involves the reaction of naphthalene-1,8-diamine with an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired perimidine derivative . Common solvents used in this synthesis include ethanol, methanol, and acetic acid, with reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of 4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper or palladium on carbon can be employed to facilitate the reduction step, ensuring high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced perimidine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Reduced perimidine derivatives.

Substitution: Halogenated, nitrated, and alkylated perimidine derivatives.

Scientific Research Applications

4-(2,3-Dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its ability to form complexes with metal ions can enhance its antimicrobial activity by disrupting essential biological processes in microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline with structurally and functionally related compounds, focusing on substituent effects, physical properties, and biological activities.

Structural Analogues with Varied Substituents

Perimidine Derivatives with Ester/Acid Substituents Compounds such as 4-(2,3-dihydro-1H-perimidin-2-yl)benzoic acid (IC50 = 8.34 μM against PTP1B) and its ethyl ester derivatives (e.g., Ethyl 4-(4-perimidinylbenzamido)butanoate, yield: 35%, m.p.: 128.6–132.5°C) demonstrate that substituting the dimethylaniline group with carboxylic acid or ester functionalities enhances enzymatic inhibition (e.g., PTP1B) but reduces synthetic yields. The electron-withdrawing nature of the carboxylic acid group likely improves binding affinity to enzyme active sites compared to the electron-rich dimethylaniline moiety .

Thiophene-Substituted Perimidines

2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidine exhibits acetylcholinesterase (AChE) inhibitory activity superior to Tacrine, a reference drug. The thiophene group introduces π-stacking capabilities and sulfur-mediated interactions, which are absent in the dimethylaniline analog. This highlights the critical role of heterocyclic substituents in modulating bioactivity .

N,N-Dimethylaniline Derivatives with Alternative Heterocycles

Anthryl-Substituted Derivatives

4-(9-Anthryl)-N,N-dimethylaniline (studied for fluorescence and polarizability) shares the dimethylaniline backbone but replaces the perimidine group with an anthracene unit. The anthryl group enhances fluorescence quantum yield due to extended conjugation, whereas the perimidine core may offer better solubility and metabolic stability .

Pyridyl-Substituted Analogues 4-(2,6-Diphenylpyridin-4-yl)-N,N-dimethylaniline (density: 1.107 g/cm³, b.p.: 506.6°C) features a pyridine ring instead of perimidine. Such structural variations influence applications in catalysis or optoelectronics .

Key Research Findings and Implications

Substituent-Driven Bioactivity : Electron-withdrawing groups (e.g., carboxylic acids) enhance enzymatic inhibition, while electron-donating groups (e.g., dimethylaniline) may favor fluorescence or charge-transfer applications .

Synthetic Flexibility : The perimidine core supports diverse functionalization, enabling tailored physicochemical properties for drug design or material science .

Unmet Potential: The dimethylaniline-perimidine hybrid’s biological activity remains underexplored compared to its analogs, warranting further studies on targets like kinases or GPCRs .

Biological Activity

4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline is a chemical compound with the molecular formula C19H19N3. Its structure comprises a dimethylaniline group linked to a bicyclic perimidine moiety, which may confer unique biological properties. This article explores the biological activity of this compound, focusing on its potential applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features both aromatic and aliphatic components, which are critical for its biological interactions.

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative disease contexts. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against these enzymes, indicating potential utility in treating conditions like Alzheimer's disease .

- Antioxidant Activity : The perimidine moiety may contribute to antioxidant properties, which are beneficial in combating oxidative stress-related diseases. Compounds with similar bicyclic structures often exhibit significant free radical scavenging capabilities .

- Antimicrobial Potential : The presence of nitrogen heterocycles in related compounds has been associated with enhanced antimicrobial activity. Research into N-heterocyclic carbene-silver complexes has illustrated the potential for such structures to serve as effective antibiotics .

Comparative Analysis with Related Compounds

To better understand the biological activity of 4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(2,3-dihydro-1H-indol-3-yl)-N,N-dimethylaniline | Indole Structure | Exhibits significant AChE inhibition |

| 4-Ethynyl-N,N-dimethylaniline | Ethynyl Structure | Impacts electronic properties; potential neuroprotective effects |

| 4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl) | Benzoimidazole Structure | Noted for solubility and reactivity; potential anticancer properties |

This table highlights how variations in structure can lead to differing biological activities.

Case Studies and Research Findings

Research into related compounds has yielded valuable insights into potential applications:

- Neuroprotective Studies : A study involving hybrid compounds similar to 4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline indicated that modifications to the perimidine structure could enhance blood-brain barrier permeability while maintaining low cytotoxicity levels in neuronal cell lines .

- Toxicity Assessments : Compounds with similar dimethylaniline groups have been evaluated for acute toxicity in animal models. Results suggest that modifications can lead to reduced toxicity profiles while preserving therapeutic efficacy .

Q & A

Basic: What are the key synthetic routes for 4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline, and how can purity be optimized?

Answer:

Synthesis typically involves multi-step organic reactions. For example, the perimidine core can be synthesized via cyclocondensation of 1,8-diaminonaphthalene with ketones or aldehydes under acidic conditions . The dimethylaniline moiety is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) . Purity optimization requires chromatographic techniques (e.g., flash chromatography, HPLC) and recrystallization using solvents like ethanol or acetonitrile. Purity validation via NMR (to confirm absence of residual solvents) and HPLC (≥95% purity) is critical .

Basic: How is spectroscopic characterization (NMR, MS) performed for this compound?

Answer:

- 1H/13C NMR : Assign peaks by comparing to structurally similar compounds (e.g., perimidine derivatives in ). The dimethylaniline group shows distinct singlet peaks for N(CH3)2 at ~2.8–3.2 ppm in 1H NMR.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C17H19N3: 266.16). Fragmentation patterns help identify the perimidine ring and substituents .

Advanced: What experimental designs are suitable for studying its biological activity (e.g., enzyme inhibition)?

Answer:

- Enzyme Assays : Use kinetic assays (e.g., fluorescence-based or colorimetric) to measure inhibition of target enzymes (e.g., cholinesterases, as seen in ). Include positive controls (e.g., donepezil for acetylcholinesterase) and negative controls (DMSO vehicle).

- Dose-Response Curves : Test 5–7 concentrations in triplicate to calculate IC50 values. Statistical analysis (e.g., ANOVA) identifies significance between groups .

- Selectivity Screening : Compare activity against related enzymes (e.g., butyrylcholinesterase vs. acetylcholinesterase) to assess specificity .

Advanced: How can computational methods (e.g., molecular docking) predict binding modes with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to dock the compound into crystal structures of target proteins (e.g., PDB ID 4EY7 for acetylcholinesterase). Key interactions (e.g., π-π stacking with aromatic residues, hydrogen bonding with catalytic triads) validate binding .

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints .

Advanced: How should researchers address contradictions in experimental data (e.g., conflicting IC50 values)?

Answer:

- Reproducibility Checks : Confirm assay conditions (pH, temperature, buffer composition) match literature protocols .

- Batch Variability : Test multiple synthetic batches to rule out impurities affecting bioactivity .

- Meta-Analysis : Compare data across studies (e.g., PubChem BioAssay entries ) to identify consensus trends. Use statistical tools (e.g., Cohen’s d) to quantify effect sizes .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

- Thermal Stability : Store at −20°C in airtight, light-protected vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict degradation pathways (e.g., oxidation of the perimidine ring) .

- Solvent Compatibility : Avoid DMSO if prolonged storage is required; use lyophilization for aqueous solutions .

Advanced: What environmental impact studies are relevant for this compound?

Answer:

- Degradation Pathways : Use HPLC-MS to identify photodegradation/byproducts under simulated sunlight. Assess eco-toxicity via Daphnia magna or algae growth inhibition tests .

- Partition Coefficients : Measure logP (octanol-water) to predict bioaccumulation potential. Values >3 indicate high lipid affinity and environmental persistence .

Basic: What analytical techniques validate structural integrity post-synthesis?

Answer:

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

- FT-IR : Identify functional groups (e.g., C=N stretch in perimidine at ~1600 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystals are obtainable) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Modify Substituents : Replace dimethylaniline with bulkier groups (e.g., diethylamino) to assess steric effects on binding .

- Scaffold Hopping : Synthesize analogs with fused rings (e.g., pyrimidinones ) or heteroatom substitutions (e.g., S instead of N in the perimidine core) .

- QSAR Modeling : Use topological descriptors (e.g., molecular connectivity indices) to correlate structural features with bioactivity .

Advanced: What are the ethical and regulatory considerations for in vitro/in vivo studies?

Answer:

- Institutional Approval : Obtain IACUC or ethics committee approval for animal studies. Follow OECD guidelines for acute toxicity testing (e.g., OECD 423) .

- Data Transparency : Publish negative results (e.g., lack of cytotoxicity in MTT assays) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.